Transcriptomic Pathway Divergence: Sulforaphene vs. Sulforaphane in Colon Cancer Cells
In a direct head-to-head comparison using next-generation sequencing (NGS) on SW480 colon cancer cells treated with 25 µmol/L of each compound for 48 hours, sulforaphene and sulforaphane exhibited overlapping but mechanistically distinct transcriptomic signatures. Sulforaphene treatment resulted in 873 differentially expressed probes relative to control, compared with 959 probes for sulforaphane [1]. KEGG pathway enrichment analysis revealed that sulforaphane uniquely enriched the 'Wnt signaling pathway,' whereas sulforaphene treatment was distinctively associated with enrichment of the 'ubiquitin mediated proteolysis' and 'estrogen signaling' pathways [1]. This pathway-level divergence indicates that the two compounds, despite sharing an isothiocyanate core, engage non-identical intracellular signaling networks.
| Evidence Dimension | Differentially expressed probes (NGS) and KEGG pathway enrichment |
|---|---|
| Target Compound Data | 873 differentially expressed probes; pathway enrichment: ubiquitin mediated proteolysis, estrogen signaling pathway |
| Comparator Or Baseline | Sulforaphane: 959 differentially expressed probes; pathway enrichment: Wnt signaling pathway |
| Quantified Difference | 86 fewer differentially expressed probes for sulforaphene; distinct pathway enrichment profiles (Wnt vs. ubiquitin/estrogen pathways) |
| Conditions | SW480 colon cancer cell line; 25 µmol/L concentration; 48 h incubation; NGS transcriptomic analysis |
Why This Matters
This evidence demonstrates that sulforaphene and sulforaphane produce non-redundant transcriptomic effects, supporting the necessity of selecting sulforaphene for research specifically focused on ubiquitin-mediated proteolysis or estrogen signaling in colon cancer models.
- [1] Gao L, Du F, Wang J, et al. Examination of the differences between sulforaphane and sulforaphene in colon cancer: A study based on next-generation sequencing. Oncology Letters. 2021;22(4):690. doi:10.3892/ol.2021.12951. View Source
